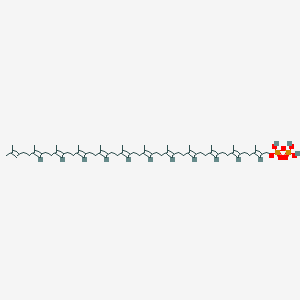
Dodecaprenyl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecaprenyl diphosphate is a polyprenol diphosphate compound having twelve prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Aplicaciones Científicas De Investigación
Biosynthesis of Cell Wall Components
Role in Mycobacterium tuberculosis
Dodecaprenyl diphosphate serves as a precursor for decaprenyl phosphate, which is crucial for the biosynthesis of mycobacterial cell wall components. Specifically, it contributes to the formation of the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan in Mycobacterium tuberculosis. The enzyme Rv2361c from M. tuberculosis has been identified as a unique prenyl diphosphate synthase that catalyzes the synthesis of decaprenyl diphosphate from isopentenyl diphosphate and various allylic diphosphates . This pathway is essential for maintaining the integrity of the bacterial cell wall, making it a target for antibiotic development.
Ubiquinone Biosynthesis
Functional Characterization in Insects
Recent studies have highlighted the role of this compound synthases in the production of ubiquinone (coenzyme Q10) in insects. In particular, research on the aphid Megoura viciae revealed that specific subunits of decaprenyl diphosphate synthase are responsible for catalyzing the formation of the prenyl side-chain necessary for ubiquinone synthesis . The identification and characterization of these enzymes not only enhance our understanding of insect biochemistry but also open avenues for pest control strategies through targeted disruption of this biosynthetic pathway.
Cancer Research
Tumor Suppressor Activity
Decaprenyl diphosphate synthase subunit 2 (PDSS2) has emerged as a significant player in cancer biology. It exhibits tumor-suppressing activity by enhancing apoptosis and inhibiting tumorigenic capacity in human lung cancer cells . Studies indicate that PDSS2 expression is downregulated in various cancers, including hepatocellular carcinoma (HCC), where its levels correlate inversely with tumor differentiation and clinical stage . The modulation of PDSS2 activity presents a potential therapeutic strategy for restoring normal apoptotic pathways in cancer cells.
Enzymatic Mechanisms and Inhibitor Development
Targeting Mycobacterial Enzymes
The enzymes involved in the conversion of this compound to other bioactive molecules are critical targets for drug development against tuberculosis. For instance, inhibitors targeting the DprE1 and DprE2 enzymes have shown promise in disrupting mycobacterial cell wall synthesis . Compounds like BTZ043 have demonstrated low minimal inhibitory concentrations against multidrug-resistant strains of M. tuberculosis, highlighting the potential for developing new antibiotics based on this compound metabolism.
Summary Table: Applications of this compound
Análisis De Reacciones Químicas
All-trans-decaprenyl-diphosphate synthase (EC 2.5.1.91)
-
Reaction :
(2E,6E) farnesyl diphosphate+7 isopentenyl diphosphate⇌7 diphosphate+all trans decaprenyl diphosphateThis enzyme catalyzes the trans-addition of seven isopentenyl diphosphate (IPP) units to farnesyl diphosphate (FPP), forming a fully trans-configured C50 product .
Trans,polycis-decaprenyl diphosphate synthase (EC 2.5.1.86; Rv2361c)
-
Reaction :
(2Z,6E) farnesyl diphosphate+7 IPP⇌7 diphosphate+trans octacis decaprenyl diphosphateThis enzyme adds seven IPP units to ω,E,Z-farnesyl diphosphate (EZ-FPP) with alternating cis and trans double bonds, producing a mixed stereochemistry product critical for mycobacterial cell wall components .
Active-Site Architecture
-
Key Residues : Asp76 (Mg²⁺ coordination), Arg292* (substrate translocation), and Tyr51/90 (stereochemical control) .
-
Mechanism :
Inhibitor Binding
-
BPH-629 : A bisphosphonate inhibitor binds the S1 site, mimicking the diphosphate moiety of FPP (Kd ≈ 560 nM) .
Biological Role in M. tuberculosis
Decaprenyl diphosphate is a precursor to decaprenyl phosphate , which anchors critical cell wall components:
Propiedades
Fórmula molecular |
C60H100O7P2 |
|---|---|
Peso molecular |
995.4 g/mol |
Nombre IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+ |
Clave InChI |
WURMRKUXTPWSRM-GNZYJLLNSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















